2-(4-Methyl-3-nitrophenyl)acetic acid

Vue d'ensemble

Description

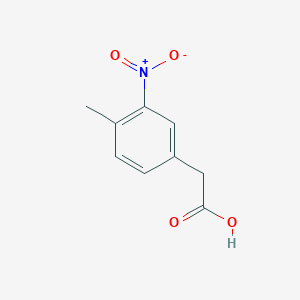

2-(4-Methyl-3-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 54941-44-5 and a linear formula of C9H9NO4 . It has a molecular weight of 195.17 . The IUPAC name for this compound is (4-methyl-3-nitrophenyl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a boiling point of 374.5°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry, sealed environment .Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

- Synthesis Methods : A new method for synthesizing 2-(4-Methyl-3-nitrophenyl)acetic acid, starting from 2-methyl-3-nitrobenzaldehyde, was developed. This method, involving ring closure and oxidation, achieved a total yield of 73.6% and was characterized for its simplicity and improved reaction time (Lien Kang, 2007).

- Role as an Intermediate : This compound has been used as an intermediate in various synthetic pathways, such as in the production of hexahydrocarbazoles, a tricyclic framework, through selective reduction of the nitro group (S. Labadie & Christa Parmer, 2011).

Electrochemical Studies

- Electrochemical Reduction Studies : Research has explored the electrochemical reduction of derivatives of this compound. These studies are significant for understanding the redox behavior of such compounds, which is essential for developing sensors for detecting toxic organic pollutants (Afzal Shah et al., 2017).

Application in Medicinal Chemistry

- Pharmaceutical Synthesis : The compound has been utilized in the synthesis of medicinal chemistry products. For instance, it was used in the multi-step synthesis of SK&F 101468, a potent and selective prejunctional dopamine receptor agonist, via the Reissert indole synthesis (G. Gallagher et al., 1985).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for the development of new therapeutic derivatives .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The nature of these interactions and the resulting changes can vary widely depending on the specific compound and target.

Biochemical Pathways

It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to have a wide range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-(4-Methyl-3-nitrophenyl)acetic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which is facilitated by the resonance stabilization of the benzylic radical . This compound can also participate in free radical bromination and oxidation reactions, making it a versatile reagent in organic synthesis .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions, such as the formation of amides . These transformations can impact cellular functions, including the regulation of metabolic pathways and the synthesis of essential biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form oximes and hydrazones through reactions with aldehydes and ketones . These reactions are facilitated by the nucleophilic nature of the nitrogen atom in the nitro group, which can attack the electrophilic carbonyl carbon. Additionally, the compound can undergo resonance stabilization, which enhances its reactivity in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its biochemical activity . Long-term studies in in vitro and in vivo settings are necessary to understand the compound’s stability and its impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as penicillin G acylase, which catalyzes the hydrolysis of the compound to form its corresponding amine and carboxylic acid . The compound’s nitro group can also undergo reduction to form an amino group, which can participate in further metabolic reactions. These metabolic transformations can influence the compound’s bioavailability and its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters that recognize its structural features . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can participate in metabolic processes such as the citric acid cycle . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical mechanisms and its impact on cellular functions.

Propriétés

IUPAC Name |

2-(4-methyl-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNKBDUWSKJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592681 | |

| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-44-5 | |

| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)

![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)